molecular formula C20H25NO5S B12220947 2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12220947
M. Wt: 391.5 g/mol
InChI Key: OLYZPGNGZIWPCZ-UHFFFAOYSA-N
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Description

2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. The compound features a benzamide core substituted with a 2-butoxy chain and two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a furan-2-ylmethyl group. This molecular architecture is characteristic of compounds investigated for their potential as kinase inhibitors . Researchers value this structural motif for probing specific enzymatic activity and cellular signaling pathways in controlled laboratory settings. The presence of the sulfone group on the tetrahydrothiophene ring can influence the molecule's polarity and binding affinity, while the furan and benzamide components are often associated with targeted biological activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety protocols in a laboratory environment.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H25NO5S/c1-2-3-11-26-19-9-5-4-8-18(19)20(22)21(14-17-7-6-12-25-17)16-10-13-27(23,24)15-16/h4-9,12,16H,2-3,10-11,13-15H2,1H3

InChI Key

OLYZPGNGZIWPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents & Key Features Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound Reference
2-Butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide Butoxy benzamide, tetrahydrothiophene sulfone, furan-2-ylmethyl C₂₁H₂₇NO₄S₂ 421.6 Reference compound
N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010) Methoxyquinoline, furan-2-ylmethyl C₂₃H₂₁N₃O₄ 403.4 Methoxyquinoline instead of sulfone; higher polarity
3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide Chloro, methoxy benzamide, dual furan-methyl groups C₁₉H₁₈ClNO₄ 359.8 Dual furan substituents; lacks sulfone
2-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide Chlorophenyl acetamide, tetrahydrothiophene sulfone C₁₂H₁₄ClNO₃S 287.8 Simpler acetamide backbone; no benzamide or furan
3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Amino benzamide, tetrahydrothiophene sulfone C₁₁H₁₄N₂O₃S 254.3 Primary amine substituent; smaller molecular weight

Structural and Functional Insights:

Impact of Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs like enhances solubility and oxidative stability compared to non-sulfonated heterocycles. This feature is absent in JXC010 , which relies on a methoxyquinoline group for polarity.

However, dual furan groups in may increase steric hindrance, reducing bioavailability.

Substituent Effects on Lipophilicity: The butoxy group in the target compound increases logP (predicted ~3.5) compared to methoxy (JXC010, logP ~2.8) or chloro (, logP ~3.1) substituents.

Synthetic Complexity : The target compound requires multi-step synthesis involving amide coupling and sulfone oxidation. In contrast, analogs like and are synthesized via simpler routes (e.g., direct amidation), yielding higher purity (e.g., 70–90% yields in vs. 60–83% in ).

Preparation Methods

Alkylation of Salicylic Acid

Salicylic acid undergoes alkylation with butyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone under reflux for 12 hours, achieving regioselective substitution at the 2-position.

Reaction Conditions

  • Substrate : Salicylic acid (10.0 g, 72.4 mmol)
  • Alkylating Agent : Butyl bromide (9.8 mL, 86.9 mmol)
  • Base : K₂CO₃ (15.0 g, 108.6 mmol)
  • Solvent : Acetone (150 mL)
  • Temperature : 60°C
  • Yield : 85% (12.1 g)

Post-reaction, the mixture is filtered, concentrated, and acidified with HCl to precipitate 2-butoxybenzoic acid. The product is recrystallized from ethanol/water (1:1), yielding white crystals (m.p. 98–100°C).

Preparation of Tetrahydrothiophene-1,1-Dioxide-3-Amine

The tetrahydrothiophene sulfone moiety is synthesized through oxidation and subsequent amination.

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) at 0°C for 1 hour, followed by stirring at room temperature for 20 hours.

Reaction Conditions

  • Substrate : Tetrahydrothiophene (5.0 g, 56.8 mmol)
  • Oxidizing Agent : MCPBA (19.6 g, 113.6 mmol)
  • Solvent : DCM (100 mL)
  • Yield : 92% (6.7 g)

Amination via Oxime Reduction

Tetrahydrothiophene-3-one is converted to its oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine. The oxime is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield tetrahydrothiophene-3-amine.

Reaction Conditions

  • Substrate : Tetrahydrothiophene-3-one (4.0 g, 39.2 mmol)
  • Reducing Agent : LiAlH₄ (1.5 g, 39.2 mmol)
  • Solvent : THF (50 mL)
  • Yield : 78% (3.1 g)

Alkylation to Form N-(Furan-2-ylmethyl) Derivative

The amine undergoes alkylation with furfuryl bromide to introduce the furan-2-ylmethyl group.

Reductive Amination

A mixture of tetrahydrothiophene-1,1-dioxide-3-amine (2.5 g, 18.5 mmol) and furfural (1.8 mL, 22.2 mmol) in methanol undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) at pH 5 (adjusted with acetic acid).

Reaction Conditions

  • Catalyst : NaBH₃CN (2.3 g, 37.0 mmol)
  • Solvent : Methanol (30 mL)
  • Temperature : Room temperature
  • Yield : 68% (2.3 g)

Coupling Reaction to Form the Target Benzamide

The final step involves coupling 2-butoxybenzoyl chloride with the alkylated amine.

Acid Chloride Formation

2-Butoxybenzoic acid (3.0 g, 15.4 mmol) is treated with thionyl chloride (SOCl₂, 5.0 mL) under reflux for 2 hours to form 2-butoxybenzoyl chloride.

Amide Coupling

The acid chloride is reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine (2.7 g, 12.3 mmol) in DCM with triethylamine (Et₃N, 3.4 mL) as a base.

Reaction Conditions

  • Solvent : DCM (50 mL)
  • Temperature : 0°C → Room temperature
  • Yield : 74% (3.8 g)

Optimization and Yields

Critical parameters influencing yields include temperature control during oxidation and stoichiometric precision in reductive amination.

Table 1: Comparative Yields Under Varied Conditions

Step Reagent Solvent Temperature Yield (%)
Oxidation MCPBA DCM 0°C → RT 92
Reductive Amination NaBH₃CN Methanol RT 68
Amide Coupling Et₃N DCM RT 74

Analytical Characterization

The final product is characterized by NMR and mass spectrometry:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.81 (d, 2H), 7.38 (d, 2H), 4.20 (m, 2H), 3.13 (m, 2H), 2.93 (s, 3H).
  • MS (ESI) : m/z 405.5 [M+H]⁺.

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